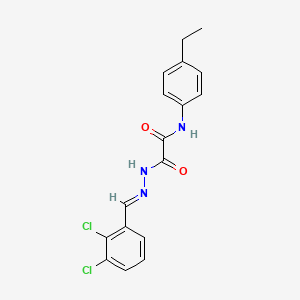![molecular formula C20H15BrN2O5S B11557464 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate](/img/structure/B11557464.png)
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a bromobenzenesulfonate group
Métodos De Preparación
The synthesis of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate typically involves multiple steps. The initial step often includes the formation of the hydrazone linkage through the reaction of 2-hydroxybenzoyl hydrazine with an aldehyde or ketone. This is followed by the introduction of the bromobenzenesulfonate group through a substitution reaction. The reaction conditions usually require a solvent such as ethanol or methanol and may involve catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The bromobenzenesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and sulfonates.
Biology: The compound’s hydrazone linkage is of interest in the study of enzyme inhibitors and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism by which 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. The bromobenzenesulfonate group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar compounds include other hydrazones and sulfonates, such as:
- 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzenesulfonate
- 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzenesulfonate
Compared to these compounds, 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties.
Propiedades
Fórmula molecular |
C20H15BrN2O5S |
|---|---|
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzenesulfonate |
InChI |
InChI=1S/C20H15BrN2O5S/c21-15-7-11-17(12-8-15)29(26,27)28-16-9-5-14(6-10-16)13-22-23-20(25)18-3-1-2-4-19(18)24/h1-13,24H,(H,23,25)/b22-13+ |
Clave InChI |
IVAXHHKHQYMAAQ-LPYMAVHISA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(4-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11557381.png)


![2-[(3-Bromophenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11557403.png)
![3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11557417.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11557439.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11557441.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11557442.png)
![4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol](/img/structure/B11557459.png)
![methyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11557460.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11557467.png)
![(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11557478.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B11557490.png)
![(5Z)-3-{[(5-Chloro-2-methylphenyl)amino]methyl}-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11557492.png)
